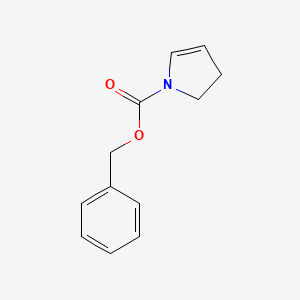

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLOEFQSAKKFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454271 | |

| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68471-57-8 | |

| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68471-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate chemical properties

An In-Depth Technical Guide to Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (Cbz-2-pyrroline)

Executive Summary

This compound, commonly referred to as N-Cbz-2-pyrroline, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines the reactivity of an enecarbamate with the stability and versatile deprotection chemistry of the benzyloxycarbonyl (Cbz) protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and strategic applications. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full potential in the synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents.

Introduction & Strategic Significance

The pyrrolidine ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Consequently, synthetic intermediates that provide controlled access to functionalized pyrrolidines are of immense value. This compound serves as a stable, yet highly reactive, precursor for this purpose.

Its strategic importance is twofold:

-

The 2-Pyrroline Core : The endocyclic double bond within the five-membered ring acts as a versatile chemical handle for a variety of transformations, including stereoselective reductions, additions, and cycloadditions, enabling the introduction of diverse functionalities at the 2- and 3-positions of the resulting pyrrolidine ring.

-

The Benzyloxycarbonyl (Cbz) Group : As one of the most well-established nitrogen-protecting groups, the Cbz moiety offers robust stability to a wide range of reaction conditions while allowing for clean and efficient removal, typically via catalytic hydrogenation (hydrogenolysis). This orthogonality is critical in multi-step synthetic campaigns.

This combination makes Cbz-2-pyrroline an ideal starting material for constructing substituted pyrrolidines and other complex heterocyclic systems. Pyrrole-based structures are integral to numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties[1].

Physicochemical & Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, safety assessment, and purification.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 68471-57-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₃NO₂ | [2][4] |

| Molecular Weight | 203.24 g/mol | [2][4] |

| Boiling Point | 331.8 ± 35.0 °C (Predicted) | [2][4] |

| Density | 1.151 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.554 | [2][4] |

| Flash Point | >110 °C | [2][4] |

| Storage | 2–8 °C, Inert atmosphere | [2][4] |

| Synonyms | N-Cbz-2-pyrroline, N-Benzyloxycarbonyl-2,3-dihydropyrrole | [2][4] |

Predicted Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz) :

-

δ 7.30–7.40 (m, 5H) : Aromatic protons of the benzyl group.

-

δ 6.5-6.8 (m, 1H) and δ 4.8-5.1 (m, 1H) : Vinyl protons (C4-H and C5-H), exhibiting characteristic shifts for an enecarbamate. The exact shifts and coupling will depend on conformational isomers (rotamers) around the N-C(O) bond.

-

δ 5.15 (s, 2H) : Methylene protons of the benzyl group (O-CH₂-Ph).

-

δ 3.8-4.1 (m, 2H) : Allylic methylene protons at the C2 position.

-

-

¹³C NMR (CDCl₃, 101 MHz) :

-

δ ~155 : Carbamate carbonyl carbon.

-

δ ~136 : Quaternary aromatic carbon of the benzyl group (ipso-carbon).

-

δ 127–129 : Aromatic CH carbons of the benzyl group.

-

δ ~125 and ~105 : Vinyl carbons (C4 and C5).

-

δ ~67 : Methylene carbon of the benzyl group (O-CH₂-Ph).

-

δ ~45 : Allylic methylene carbon (C2).

-

-

IR (neat, cm⁻¹) :

-

~3050 : Aromatic C-H stretch.

-

~2900 : Aliphatic C-H stretch.

-

~1700 : Strong C=O stretch of the carbamate.

-

~1650 : C=C stretch of the enamine system.

-

~1400, 1220 : C-N and C-O stretches.

-

Synthesis, Handling, and Safety

Recommended Synthetic Protocol

The most direct and reliable synthesis of this compound involves the N-protection of commercially available 2,3-dihydro-1H-pyrrole (2-pyrroline), which typically exists in a trimeric equilibrium that dissociates upon heating.

Reaction: 2,3-dihydro-1H-pyrrole + Benzyl Chloroformate → this compound

Caption: General workflow for the synthesis of Cbz-2-pyrroline.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dihydro-1H-pyrrole trimer and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 1.2 equivalents) to the solution.

-

Acylation: Add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The reaction mixture may become cloudy.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The dissociation of the trimer to the monomeric 2-pyrroline is the rate-limiting step, which then reacts rapidly.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

This compound is classified as toxic if swallowed (Acute toxicity - Category 3, Oral)[7].

-

Hazard Statement: H301 - Toxic if swallowed[7].

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a refrigerator at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2].

Core Reactivity and Mechanistic Pathways

The reactivity of Cbz-2-pyrroline is dominated by the interplay between its enecarbamate moiety and the Cbz protecting group.

Caption: Key reaction pathways of Cbz-2-pyrroline.

-

Catalytic Hydrogenation: This is arguably the most common follow-up reaction. The choice of catalyst and conditions is critical as it determines the outcome.

-

Mechanism & Causality: Using a standard catalyst like Palladium on Carbon (Pd/C) under mild conditions (1 atm H₂) selectively reduces the C=C double bond to furnish Benzyl pyrrolidine-1-carboxylate . The Cbz group remains intact. This pathway is chosen when the pyrrolidine ring is the desired core and the nitrogen requires protection for subsequent steps.

-

-

Hydrogenolysis (Deprotection): Under more forcing hydrogenation conditions (higher pressure/temperature or using a catalyst like Palladium hydroxide on carbon, Pearlman's catalyst), the Cbz group is cleaved. This reaction proceeds via cleavage of the benzylic C-O bond.

-

Mechanism & Causality: This process simultaneously reduces the double bond and removes the protecting group, yielding the parent pyrrolidine . If only deprotection is desired without touching the double bond, alternative methods like treatment with HBr in acetic acid are required, though this can be harsh on the enamine. Hydrogenolysis is the method of choice for a clean, final-step deprotection.

-

-

Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles.

-

Mechanism & Causality: Reactions with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) can lead to the formation of di-functionalized pyrrolidines. The regioselectivity and stereoselectivity of these additions can often be controlled, providing access to complex substitution patterns. This route is selected when C2 and C3 functionalization is the primary synthetic goal.

-

Concluding Remarks

This compound is a cornerstone reagent for modern heterocyclic chemistry. Its predictable reactivity, coupled with the robust nature of the Cbz protecting group, provides a reliable and versatile platform for the synthesis of a wide range of substituted pyrrolidines. A thorough understanding of its properties, handling requirements, and reaction pathways, as detailed in this guide, is essential for its effective and safe implementation in research and development, particularly within the pharmaceutical industry where the pyrrolidine motif remains a high-value target.

References

-

LookChem. Cas 68471-57-8, this compound. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

-

ResearchGate. (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

MySkinRecipes. This compound. [Link]

-

S. G. Kim. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. [Link]

-

Banu, S., & Ay, E. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-905. [Link]

-

Aitken, R. A., & Raut, S. V. (1994). Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. Journal of the Chemical Society, Perkin Transactions 1, (6), 747-753. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

Sources

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Abstract

This compound, also known as N-Benzyloxycarbonyl-2,3-dihydropyrrole or N-Cbz-2-pyrroline, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its structure, featuring a partially saturated pyrrole ring protected by a benzyloxycarbonyl (Cbz) group, serves as a versatile intermediate for the synthesis of more complex nitrogen-containing molecules, including pharmaceuticals and natural products.[1] The Cbz group provides robust protection under various conditions yet allows for facile deprotection via hydrogenolysis, making it a strategic choice in multi-step synthesis.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices.

Introduction: Strategic Importance and Molecular Profile

The 2,3-dihydropyrrole (2-pyrroline) core is a recurring motif in a wide array of biologically active compounds. Its utility stems from the presence of both an enamine-like double bond and a chiral center upon substitution, offering multiple handles for further functionalization. The protection of the nitrogen atom is crucial to modulate its reactivity and prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is an ideal choice for this role due to its stability towards both acidic and basic conditions, in contrast to the more acid-labile Boc group.[2][4]

Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂[5] |

| Molecular Weight | 203.24 g/mol [5] |

| Boiling Point | 331.8±35.0 °C (Predicted)[1][5] |

| Density | 1.151 g/mL at 25 °C[1] |

| Storage Temperature | 2-8°C[1][5] |

Synthetic Pathways: A Comparative Analysis

Two principal and robust strategies for the synthesis of this compound are the selective reduction of N-Cbz-pyrrole and the Ring-Closing Metathesis (RCM) of a protected diallylamine derivative.

Pathway I: Selective Catalytic Hydrogenation of N-Cbz-Pyrrole

This approach is conceptually the most direct, involving the partial reduction of the aromatic N-Cbz-pyrrole. The primary challenge lies in achieving chemoselectivity—reducing only one of the two double bonds in the pyrrole ring without affecting the other or cleaving the Cbz protecting group via hydrogenolysis.

Causality Behind Experimental Design: The choice of catalyst and conditions is paramount. While aggressive hydrogenation with catalysts like Palladium on carbon (Pd/C) at elevated pressures would lead to the fully saturated pyrrolidine and/or deprotection of the Cbz group, milder or more specialized catalytic systems are required for selective reduction.[6][7] The goal is to favor the hydrogenation of one π-bond over the other and to halt the reaction after the desired conversion. N-alkoxycarbonyl groups, like Cbz, can influence the reactivity and regioselectivity of reactions on the pyrrole ring.[8][9]

Logical Workflow for Selective Hydrogenation:

Caption: Workflow for N-Cbz-2,3-dihydropyrrole synthesis via selective hydrogenation.

Experimental Protocol: Two-Step Synthesis via Hydrogenation

Step A: Synthesis of Benzyl 1H-pyrrole-1-carboxylate (N-Cbz-Pyrrole) This procedure is adapted from established methods for the synthesis of N-alkoxycarbonyl pyrroles.[8][9]

-

To a solution of pyrrole (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a biphasic system with water, add a base like sodium bicarbonate (NaHCO₃, 2.0 equiv).[2]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting pyrrole is consumed.

-

If using a biphasic system, separate the organic layer. If using an organic solvent, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure N-Cbz-pyrrole.

Step B: Selective Hydrogenation to this compound This protocol is conceptualized based on asymmetric hydrogenations of substituted pyrroles, which demonstrate that selective reduction is feasible.[6]

-

In a high-pressure vessel, dissolve N-Cbz-pyrrole (1.0 equiv) in a suitable solvent like ethyl acetate or methanol.

-

Add a specialized catalyst system, such as a Ruthenium-phosphine complex (e.g., Ru(η³-methallyl)₂(cod) with a chiral bisphosphine ligand like PhTRAP), which has shown high selectivity in pyrrole reductions.[6] A typical catalyst loading is 1-2 mol%.

-

Purge the vessel with hydrogen gas (H₂) and pressurize to a controlled pressure (e.g., 1-10 atm). The pressure must be carefully optimized to avoid over-reduction.

-

Stir the reaction at room temperature or slightly elevated temperature for a predetermined time, carefully monitoring the reaction progress by GC-MS or ¹H NMR to maximize the yield of the dihydropyrrole.

-

Once the desired conversion is achieved, carefully depressurize the vessel.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue via column chromatography to isolate the target compound.

Pathway II: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely used transformation in organic chemistry for constructing unsaturated rings.[10] This pathway involves the intramolecular metathesis of a Cbz-protected N,N-diallylamine derivative, catalyzed by a ruthenium complex, typically a Grubbs-type catalyst.[11]

Causality Behind Experimental Design: The success of this pathway relies on the strategic construction of the acyclic diene precursor and the high functional group tolerance of modern RCM catalysts.[10][11] The reaction is driven by the entropically favorable formation of a cyclic compound and the release of a small, volatile byproduct (ethylene gas), which can be removed to drive the equilibrium towards the product.[11] The choice of a second-generation Grubbs catalyst is often preferred for its higher activity and broader substrate scope.

Logical Workflow for Ring-Closing Metathesis:

Caption: Workflow for N-Cbz-dihydropyrrole synthesis via Ring-Closing Metathesis.

Note: Standard RCM of N-Cbz-diallylamine yields the 2,5-dihydro isomer. To obtain the 2,3-dihydro isomer, a substituted precursor such as N-(but-3-en-1-yl)-N-(prop-2-en-1-yl)amine would be required, followed by protection and RCM.

Experimental Protocol: Synthesis via RCM (for 2,5-dihydro isomer) This protocol outlines the synthesis of the related 2,5-dihydropyrrole, a common outcome of this route which is also a valuable synthetic intermediate.[12]

Step A: Synthesis of N-Cbz-diallylamine

-

Combine diallylamine (1.0 equiv) and a base (e.g., NaHCO₃, 2.0 equiv) in a suitable solvent (e.g., CH₂Cl₂/H₂O).

-

Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous workup as described in Pathway I, Step A.

-

Purify by column chromatography to obtain pure N-Cbz-diallylamine.

Step B: Ring-Closing Metathesis

-

Dissolve N-Cbz-diallylamine (1.0 equiv) in a degassed, dry solvent such as dichloromethane or toluene.

-

Add a Grubbs-type catalyst (e.g., Grubbs' Catalyst 2nd Generation, 1-5 mol%).

-

Heat the reaction mixture to reflux (typically 40-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to remove the ruthenium catalyst byproducts and isolate the pure Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several strategic pathways. The selective hydrogenation of N-Cbz-pyrrole offers a direct route, though it requires careful control of catalysts and conditions to ensure the desired chemoselectivity. Alternatively, Ring-Closing Metathesis provides a powerful and versatile method, although the synthesis of the specific 2,3-dihydro isomer requires a more tailored acyclic diene precursor compared to the more commonly synthesized 2,5-dihydro isomer. The choice of method will depend on the availability of starting materials, the scale of the synthesis, and the specific isomeric purity required for subsequent applications. Both routes underscore the importance of protective group strategy and modern catalytic methods in accessing valuable heterocyclic intermediates for research and development in the pharmaceutical and chemical industries.[1]

References

-

LookChem. Cas 68471-57-8, this compound. Available from: [Link]

-

PubMed. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans. J Org Chem. 2000 Sep 8;65(18):5817-22. Available from: [Link]

-

Royal Society of Chemistry. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates. Green Chemistry. 2017. Available from: [Link]

-

ACS Publications. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. 2023. Available from: [Link]

-

Wikipedia. Ring-closing metathesis. Available from: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

-

ACS Publications. Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters. 2008. Available from: [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available from: [Link]

-

National Institutes of Health. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. 2023. Available from: [Link]

-

MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank. 2023. Available from: [Link]

-

ACS Publications. Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles. The Journal of Organic Chemistry. 2021. Available from: [Link]

-

National Institutes of Health. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. 2015. Available from: [Link]

-

ACS Publications. Catalytic hydrogenation of pyrroles at atmospheric pressure. The Journal of Organic Chemistry. 1980. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Role of N-Cbz-D-proline in Advanced Organic Synthesis. Available from: [Link]

Sources

- 1. Cas 68471-57-8,this compound | lookchem [lookchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. Ring Closing Metathesis [organic-chemistry.org]

- 12. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum of this heterocyclic compound. We will explore the structural features that govern the chemical shifts and coupling constants, offering a predictive framework grounded in established NMR theory and data from analogous structures.

Introduction: The Structural Landscape of this compound

This compound, also known as N-Cbz-2-pyrroline, is a valuable synthetic intermediate in medicinal chemistry and organic synthesis.[1] Its structure comprises a five-membered dihydropyrrole ring, commonly referred to as a 2-pyrroline, protected at the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group. Understanding its ¹H NMR spectrum is crucial for reaction monitoring, purity assessment, and structural confirmation.

The key to deciphering the ¹H NMR spectrum lies in recognizing the distinct proton environments within the molecule. These can be categorized into three main groups: the protons of the benzyl group, the vinylic protons of the dihydropyrrole ring, and the allylic protons of the same ring. The electron-withdrawing nature of the carbamate functionality and the anisotropic effects of the benzene ring and the carbonyl group significantly influence the chemical shifts of the pyrroline protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found in common databases, a highly accurate prediction can be constructed based on fundamental NMR principles and spectral data from closely related compounds.

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in this compound are numbered as follows:

Figure 1. Structure of this compound with proton numbering.

Predicted Chemical Shifts (δ) and Multiplicities

The predicted ¹H NMR data in a standard solvent like CDCl₃ are summarized in the table below. The rationale for these predictions is detailed in the subsequent sections.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-Aromatic | 7.30 - 7.40 | Multiplet | - |

| H-Benzylic | ~5.15 | Singlet | - |

| H-5 (Vinylic) | 5.8 - 6.0 | Multiplet | J₅,₄, J₅,₂ |

| H-4 (Vinylic) | 4.8 - 5.0 | Multiplet | J₄,₅, J₄,₃ |

| H-2 (Allylic) | ~4.1 | Multiplet | J₂,₃, J₂,₅ |

| H-3 (Allylic) | ~2.6 | Multiplet | J₃,₂, J₃,₄ |

Detailed Rationale for Spectral Assignments

-

Aromatic Protons (H-Aromatic): The five protons on the phenyl ring of the benzyl group are expected to resonate in the typical aromatic region, between 7.30 and 7.40 ppm . Due to the free rotation around the C-O bond, these protons will likely appear as a complex, overlapping multiplet.

-

Benzylic Protons (H-Benzylic): The two benzylic protons (CH₂) are situated between the phenyl ring and the carbamate oxygen. This environment typically results in a chemical shift around 5.15 ppm . As there are no adjacent protons, this signal is predicted to be a singlet. This is consistent with data from other N-Cbz protected compounds.

-

General Considerations: Vinylic protons, those directly attached to the double bond, are deshielded and typically appear in the range of 4.5-6.5 ppm.[1] Their exact chemical shift is influenced by the electronegativity of the adjacent nitrogen and the anisotropic effects of the nearby carbonyl group.

-

Proton H-5: This proton is adjacent to the nitrogen atom, which is part of a carbamate. The electron-withdrawing nature of the carbamate will significantly deshield H-5, pushing its chemical shift downfield. A predicted range of 5.8 - 6.0 ppm is reasonable.

-

Proton H-4: This proton is further from the nitrogen but is still part of the electron-deficient double bond. Its chemical shift is expected to be upfield relative to H-5, likely in the range of 4.8 - 5.0 ppm .

-

General Considerations: Allylic protons, those on a carbon adjacent to a double bond, are also deshielded compared to simple alkanes, typically resonating between 1.7 and 2.7 ppm.[2] However, in this molecule, the situation is more complex.

-

Proton H-2: These two protons are on the carbon directly attached to the nitrogen of the carbamate. The strong deshielding effect of the nitrogen and the adjacent carbonyl group will cause a significant downfield shift. A chemical shift of around 4.1 ppm is anticipated.

-

Proton H-3: These two protons are allylic to the double bond and are expected to be the most upfield of the ring protons. A chemical shift in the region of ~2.6 ppm is predicted.

The multiplicity of each signal is determined by the number of neighboring protons and the magnitude of the coupling constants (J-values). In a five-membered ring, the coupling constants are dependent on the dihedral angles between the protons.

-

H-5 and H-4 (Vinylic Protons): These protons will show coupling to each other (vicinal coupling, ³J) and potentially long-range coupling to the allylic protons. The multiplicity for both will be complex, appearing as multiplets.

-

H-2 and H-3 (Allylic Protons):

-

The two protons at the C2 position will be coupled to the two protons at the C3 position (vicinal coupling, ³J).

-

The protons at C3 will be coupled to the protons at C2 and the vinylic proton at C4.

-

There may also be long-range allylic coupling between H-2 and H-5, and H-3 and H-5.

-

Due to these multiple couplings, the signals for H-2 and H-3 are expected to be complex multiplets.

-

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire an experimental spectrum, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Advanced NMR Techniques for Complete Structural Elucidation

For an unambiguous assignment of all proton signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum will connect signals from protons that are coupled to each other, confirming the connectivity between H-2/H-3, H-3/H-4, and H-4/H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is essential for assigning the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be particularly useful for confirming the assignment of the Cbz group and its connection to the pyrroline ring.

Figure 2. Workflow for complete NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is characterized by distinct regions for the aromatic, benzylic, vinylic, and allylic protons. The electron-withdrawing Cbz group exerts a significant deshielding effect, particularly on the protons at the C2 and C5 positions of the dihydropyrrole ring. While a definitive experimental spectrum requires acquisition, the predictive analysis presented in this guide, based on fundamental principles and data from analogous structures, provides a robust framework for its interpretation. For unambiguous assignment, particularly of the complex multiplets arising from the pyrroline ring protons, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended. This comprehensive approach ensures accurate structural verification, a cornerstone of synthetic chemistry and drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 561203, 1-N-Cbz-3-pyrrolidinone. Available from: [Link].

-

University of Regensburg. H NMR Spectroscopy. Available from: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

- Findlay, J. W. A., et al. "An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one." Magnetic Resonance in Chemistry 27.1 (1989): 47-53.

-

University of Wisconsin-Madison Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 561506, 1-Benzyl-2,5-dihydropyrrole. Available from: [Link].

- Dage, J., D. L. Snavely, and V. A. Walters. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

-

ResearchGate. Natural products containing 3-pyrroline-2-one subunit. Available from: [Link]

-

Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. NMR features of 2,3-dihydropyrroles. Available from: [Link]

-

SpectraBase. N-Benzyloxycarbonyl-proline. Available from: [Link]

-

University of Bristol School of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

- Koca, et al. "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines." ARKIVOC 2012.7 (2012): 1-1.

-

ePrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of 2,3-dihydropyrroles. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

-

ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of N-Cbz-2,3-dihydropyrrole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for N-Cbz-2,3-dihydropyrrole. As a molecule of interest in synthetic organic chemistry and drug discovery, a thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization. This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and the observed chemical shifts.

Introduction: The Significance of N-Cbz-2,3-dihydropyrrole

N-Cbz-2,3-dihydropyrrole, also known as benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, is a valuable synthetic intermediate. The 2,3-dihydropyrrole (3-pyrroline) core is a recurring motif in various natural products and pharmacologically active compounds. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for controlled functionalization of the pyrroline ring, making it a versatile building block in the synthesis of more complex nitrogen-containing heterocycles.

Accurate structural elucidation is paramount in any synthetic endeavor. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. This guide will delve into the predicted ¹³C NMR spectrum of N-Cbz-2,3-dihydropyrrole, offering a detailed assignment of each carbon signal and the underlying electronic effects that govern their chemical shifts.

Predicted ¹³C NMR Data and Spectral Analysis

While a publicly available, fully assigned experimental ¹³C NMR spectrum for N-Cbz-2,3-dihydropyrrole is not readily found in the literature, a highly accurate prediction can be made by analyzing the spectra of its constituent parts: 2,3-dihydropyrrole and molecules containing the Cbz group.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for N-Cbz-2,3-dihydropyrrole in a standard solvent like deuterochloroform (CDCl₃) are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Cbz) | ~154-156 | The carbonyl carbon of a carbamate typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen and oxygen atoms. |

| C₃, C₄ | ~125-128 | These olefinic carbons are expected to be slightly deshielded compared to the parent 3-pyrroline (δ ~128.2 ppm) due to the electron-withdrawing nature of the N-Cbz group. The resonance effect of the nitrogen lone pair is diminished as it is delocalized into the Cbz carbonyl. |

| C₂H₂, C₅H₂ | ~50-54 | These allylic carbons are significantly deshielded compared to a simple alkane due to their proximity to the double bond and the nitrogen atom. The attachment of the electron-withdrawing Cbz group to the nitrogen further deshields these carbons compared to the parent 3-pyrroline (δ ~53.6 ppm). |

| C₆H₂ (Benzylic) | ~67-69 | The benzylic carbon of the Cbz group is attached to an oxygen atom, resulting in a characteristic downfield shift. |

| C₇ (ipso-Aromatic) | ~136-138 | The quaternary aromatic carbon directly attached to the benzylic group. |

| C₈, C₁₂, C₉, C₁₁ (ortho- & meta-Aromatic) | ~128-129 | The protonated aromatic carbons of the benzene ring typically appear in this region. Due to rapid rotation, the ortho and meta carbons may appear as a single, more intense signal or as closely spaced individual signals. |

| C₁₀ (para-Aromatic) | ~128-129 | The para-carbon of the benzene ring. |

Causality of Chemical Shifts: An In-depth Explanation

The electronic environment of each carbon atom dictates its resonance frequency in the ¹³C NMR spectrum. For N-Cbz-2,3-dihydropyrrole, the key factors are the inductive and resonance effects of the N-Cbz group.

-

The Carbamate Group's Influence: The nitrogen atom's lone pair in N-Cbz-2,3-dihydropyrrole is in conjugation with the carbonyl group of the Cbz moiety. This resonance delocalization reduces the electron density on the nitrogen, making it more electron-withdrawing. This inductive effect deshields the adjacent carbons, C₂ and C₅, causing them to resonate at a lower field (higher ppm value) than in the parent 2,3-dihydropyrrole.

-

Olefinic Carbons: The electron-withdrawing nature of the N-Cbz group also influences the π-system of the double bond. This results in a slight deshielding of the olefinic carbons, C₃ and C₄, compared to the unsubstituted ring.

-

The Cbz Group's Signature: The carbons of the Cbz group itself provide a clear signature. The carbonyl carbon (C=O) is the most deshielded due to the direct attachment of two electronegative atoms (O and N). The benzylic carbon (-CH₂-) is shifted downfield by the adjacent oxygen atom. The aromatic carbons of the benzyl group typically appear in the 127-137 ppm range, with the ipso-carbon (the one attached to the benzylic group) being the most downfield.

The following diagram illustrates the key electronic effects influencing the ¹³C NMR chemical shifts.

Caption: Electronic effects in N-Cbz-2,3-dihydropyrrole.

Experimental Protocol for ¹³C NMR Acquisition

To ensure high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following provides a robust methodology for the acquisition of a ¹³C NMR spectrum of N-Cbz-2,3-dihydropyrrole.

Sample Preparation

-

Sample Purity: Ensure the sample of N-Cbz-2,3-dihydropyrrole is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation. Purification by flash column chromatography is recommended.

-

Solvent Selection: Deuterochloroform (CDCl₃) is a common and suitable solvent for N-Cbz-2,3-dihydropyrrole. It is relatively non-polar and effectively dissolves the compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used if solubility is an issue.

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Most deuterated solvents are available with TMS already added.

NMR Spectrometer Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz for ¹H).

| Parameter | Recommended Value | Rationale |

| Nucleus | ¹³C | |

| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) | Broadband proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets. |

| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for the full relaxation of carbon nuclei, especially quaternary carbons, leading to more accurate integration (if desired). |

| Number of Scans (NS) | 128 to 1024 (or more) | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration. |

| Spectral Width (SW) | 0 to 220 ppm | This range covers the vast majority of carbon chemical shifts in organic molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

Experimental Workflow Diagram

The following diagram outlines the workflow for acquiring the ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR data acquisition.

Conclusion: A Self-Validating Approach to Structural Confirmation

The predicted ¹³C NMR data, coupled with the detailed analysis of the underlying electronic principles, provides a robust framework for the structural confirmation of N-Cbz-2,3-dihydropyrrole. By following the outlined experimental protocol, researchers can acquire high-quality data that can be confidently compared against the predicted values. Any significant deviation from the expected chemical shifts would warrant further investigation into the sample's purity or structural integrity. This self-validating system of prediction and experimental verification is a cornerstone of good scientific practice in the field of synthetic chemistry.

References

-

Organic Syntheses Procedure for 3-Pyrroline: This resource provides experimental details including ¹³C NMR data for the parent 2,3-dihydropyrrole (3-pyrroline). Source: Organic Syntheses, [Link][1]

-

PubChem Entry for 3-Pyrroline: A comprehensive database entry for 3-pyrroline, including spectroscopic information. Source: National Center for Biotechnology Information, [Link][2]

-

General ¹³C NMR Chemical Shift Ranges: An overview of typical ¹³C NMR chemical shifts for various functional groups. Source: Oregon State University, [Link]

-

¹³C NMR Chemical Shifts Database: A comprehensive database of ¹³C NMR chemical shifts. Source: University of Wisconsin-Madison, [Link][3]

-

SpectraBase for Benzyl N-phenylcarbamate: Provides spectral data for a molecule containing a carbamate linkage similar to the Cbz group. Source: Wiley Science Solutions, [Link][4]

Sources

Mass spectrometry of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₁₂H₁₃NO₂), a key intermediate in pharmaceutical and chemical synthesis.[1] As a molecule incorporating a benzyl carbamate (Cbz) protecting group and a dihydro-pyrrole heterocyclic core, its characterization presents unique opportunities and challenges. This document details the fundamental principles, optimized experimental protocols, and expected fragmentation pathways for this compound, primarily focusing on Electrospray Ionization (ESI) mass spectrometry. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, quantify, and structurally elucidate this compound and its analogs.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of considerable interest in medicinal chemistry and organic synthesis.[1] The dihydro-pyrrole scaffold is a core component of numerous biologically active molecules, and the benzyl carbamate (Cbz or Z-group) is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to clean removal via hydrogenolysis. The precise characterization of this intermediate is critical for ensuring the purity and structural integrity of subsequent compounds in a synthetic pathway.

Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will focus on liquid chromatography-mass spectrometry (LC-MS) with Electrospray Ionization (ESI), as it is a "soft" ionization technique well-suited for analyzing moderately polar and thermally labile molecules like carbamates, ensuring the molecular ion is preserved for fragmentation analysis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Boiling Point | 331.8±35.0 °C (Predicted) | [1] |

| Density | 1.151 g/mL at 25 °C | [1] |

| CAS Number | 68471-57-8 | [4] |

Ionization Techniques & Instrumentation: A Rationale

The choice of ionization technique is paramount for the successful analysis of any analyte. For this compound, two primary techniques are considered:

-

Electrospray Ionization (ESI): This is the preferred method. ESI is a soft ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.[2] It imparts minimal excess energy to the analyte, which is crucial for preventing premature fragmentation and ensuring the observation of the protonated molecular ion, [M+H]⁺. Carbamates generally ionize efficiently in positive ESI mode, often by protonation at the nitrogen atom or carbonyl oxygen.[5][6]

-

Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons. This leads to extensive and often complex fragmentation patterns. While these patterns can be highly reproducible and useful for library matching, the molecular ion peak is often weak or entirely absent for compounds like this.[7] High-resolution EI-MS data has been reported for similar N-Cbz protected pyrrole structures, confirming its utility for elemental composition determination if the molecular ion is detected.[8]

This guide will proceed with the assumption of an LC-ESI-MS/MS platform, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, which allows for the selection of the molecular ion and its controlled fragmentation to elicit structural information.

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to its unambiguous identification. The fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions. The primary sites of cleavage are the bonds associated with the carbamate linkage and the benzyl group.

Upon introduction into the mass spectrometer and ionization via ESI, the protonated molecule [M+H]⁺ is formed at m/z 204.10 . The subsequent fragmentation (MS/MS) of this precursor ion is predicted to follow several key pathways, driven by the stability of the benzyl and tropylium cations.

Key Predicted Fragment Ions:

-

m/z 91.05 ([C₇H₇]⁺): This is arguably the most characteristic and often the base peak in the spectrum of benzyl-containing compounds. It results from the cleavage of the benzyl-oxygen bond, followed by rearrangement to form the highly stable tropylium ion . Its presence is a strong indicator of the benzyl moiety.

-

m/z 108.06 ([C₇H₈O]⁺): This fragment corresponds to benzyl alcohol, formed through a rearrangement process.

-

m/z 70.07 ([C₄H₈N]⁺): This ion represents the protonated 2,3-dihydro-1H-pyrrole core after cleavage of the N-C bond of the carbamate. The loss of the entire benzyloxycarbonyl group is a common pathway for Cbz-protected amines.[9]

-

m/z 160.09 ([M+H-CO₂]⁺): Decarboxylation, the neutral loss of 44 Da (CO₂), is a well-documented fragmentation pathway for carbamates.[5] This results from the cleavage of the ester bond.

The diagram below illustrates these primary fragmentation pathways originating from the protonated molecular ion.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Table 2: Summary of Predicted Key Ions and Their Origin

| m/z (Monoisotopic) | Chemical Formula | Description |

| 204.10 | [C₁₂H₁₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 160.09 | [C₁₁H₁₄N]⁺ | Loss of carbon dioxide (CO₂) from the molecular ion. |

| 108.06 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion; highly stable and characteristic of benzyl groups. |

| 70.07 | [C₄H₈N]⁺ | Protonated 2,3-dihydro-1H-pyrrole core. |

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of the target compound. The workflow is designed for reproducibility and accuracy.

Caption: Standard workflow for the LC-MS/MS analysis of the target analyte.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]

-

Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final working concentration of 1-10 µg/mL.

-

Transfer the final solution to an autosampler vial.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.

-

Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid aids in protonation for ESI+).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-7 min: Ramp linearly from 5% to 95% B

-

7-8 min: Hold at 95% B

-

8.1-10 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

-

MS Scan Mode: Full scan from m/z 50-300 to detect the precursor ion.

-

MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 204.1. Use a collision energy ramp (e.g., 10-40 eV) to observe both low-energy and high-energy fragments.

-

Data Interpretation and Validation

A successful analysis will yield a dataset where the chromatographic peak for the analyte is sharp and symmetrical.

-

Confirm the Precursor Ion: The full scan mass spectrum corresponding to the chromatographic peak should show a prominent ion at m/z 204.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₂H₁₄NO₂⁺) with high accuracy (typically <5 ppm mass error).[11]

-

Analyze the MS/MS Spectrum: The product ion spectrum should contain the key fragment ions predicted in Section 3 and Table 2. The presence and relative abundance of the tropylium ion (m/z 91.05) and the dihydro-pyrrole cation (m/z 70.07) provide a highly confident structural confirmation.

-

System Suitability: The protocol's validity should be confirmed by running a solvent blank to check for carryover and a standard solution to verify retention time and instrument response.

Conclusion

The mass spectrometric analysis of this compound is straightforward when employing a well-defined LC-ESI-MS/MS method. The molecule exhibits predictable and structurally informative fragmentation patterns, dominated by the cleavage of the Cbz protecting group to yield a characteristic tropylium ion at m/z 91. By following the protocols outlined in this guide, researchers can achieve reliable and high-confidence identification and characterization of this important synthetic intermediate, thereby ensuring the quality and success of their drug development and chemical research endeavors.

References

-

LookChem. (n.d.). Cas 68471-57-8, this compound. Retrieved from [Link]

-

Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Available at: [Link]

-

Asami, Y., et al. (2001). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Journal of Health Science, 47(5), 452-458. Available at: [Link]

-

Z-Cai, T., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 23(19), 11841. Available at: [Link]

-

Cravens, G. M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Analytical and Bioanalytical Chemistry, 412, 4417–4428. Available at: [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2016). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Retrieved from [Link]

-

Kim, S.-G. (2023). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2023(1), M1563. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Hida, A., et al. (2007). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Pesticide Science, 32(3), 241-248. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

-

ACS Publications. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Retrieved from [Link]

-

Johnson, R. C., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 84(3), 1733–1741. Available at: [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2023). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Cas 68471-57-8,this compound | lookchem [lookchem.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 68471-57-8 [chemicalbook.com]

- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Utility of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Preamble: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the discovery and development of novel therapeutic agents are profoundly reliant on the strategic use of versatile chemical scaffolds. Among these, nitrogen-containing heterocycles are of paramount importance due to their prevalence in natural products and their ability to engage in specific, high-affinity interactions with biological targets. Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, often referred to as N-Cbz-3-pyrroline, emerges not merely as a synthetic intermediate but as a cornerstone for the construction of a diverse array of pharmacologically active molecules.[1][2] Its unique structural features—a protected amine, a reactive double bond, and a five-membered ring system—provide a rich platform for a multitude of chemical transformations, leading to the synthesis of complex pyrrolidine-based structures that are central to numerous therapeutic areas.[3][4][5]

This guide provides an in-depth technical exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, reactivity, and strategic applications, moving beyond a simple recitation of facts to an analysis of the underlying chemical principles and their implications for drug design and development. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating nature of the described protocols.

I. Core Molecular Attributes and Synthetic Access

The strategic value of this compound lies in the orthogonal reactivity of its constituent parts. The benzyloxycarbonyl (Cbz) group provides robust protection for the nitrogen atom, which is stable to a wide range of reaction conditions yet can be selectively removed when desired.[6] The endocyclic double bond, in turn, serves as a handle for a variety of chemical transformations, most notably stereoselective hydrogenations and oxidations.

Synthesis of this compound

While various synthetic routes to N-protected pyrrolines exist, a common and reliable method involves the selective reduction of the corresponding N-Cbz-pyrrole. This approach is favored for its scalability and the ready availability of the starting materials.

Experimental Protocol: Synthesis of N-Cbz-pyrrole

A foundational method for the synthesis of N-alkoxycarbonyl pyrroles involves the condensation of 2,5-dimethoxytetrahydrofuran with a suitable carbamate.[7]

-

Reaction: 2,5-Dimethoxytetrahydrofuran + Benzyl carbamate

-

Conditions: Acetic acid, heat

-

Rationale: The acidic conditions facilitate the in situ formation of the pyrrole ring from the furan precursor and the carbamate.

Experimental Protocol: Selective Reduction to this compound

The selective reduction of the N-Cbz-pyrrole to the corresponding 3-pyrroline is a critical step. This is typically achieved through a dissolving metal reduction, which preferentially reduces one of the double bonds of the aromatic pyrrole ring.

-

Reaction: N-Cbz-pyrrole + Sodium metal in liquid ammonia

-

Rationale: The Birch reduction conditions are well-suited for the partial reduction of electron-rich aromatic systems like pyrroles. The Cbz group is stable under these conditions.

II. Strategic Transformations and Applications in Medicinal Chemistry

The true utility of this compound is realized in its subsequent transformations. The dihydropyrrole ring is a versatile scaffold for the introduction of new stereocenters and functional groups, leading to a wide array of substituted pyrrolidines. The pyrrolidine motif is a key component of numerous biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]

A. Diastereoselective Hydrogenation: Accessing Chiral Pyrrolidines

One of the most powerful applications of this compound is in the synthesis of enantiomerically enriched pyrrolidines through asymmetric hydrogenation of the double bond. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity, particularly when a chiral substituent is already present on the ring or when a chiral catalyst is employed.

Workflow: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

-

Substrate: A substituted this compound derivative.

-

Catalyst: A chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP).

-

Conditions: Hydrogen gas, typically at elevated pressure, in a suitable solvent like methanol or ethanol.

-

Rationale: The chiral catalyst creates a chiral environment around the double bond, leading to the preferential formation of one enantiomer of the product. The choice of ligand is crucial and is often screened to optimize enantioselectivity.

Data Presentation: Diastereoselective Hydrogenation of Pyrrole Derivatives

| Catalyst | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| 5% Rh/Al2O3 | Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | >98% | 91 | [8] |

| Rh/C | N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | 95% | 98 | [8] |

| Ru-(S,S)-(R,R)-PhTRAP | Methyl N-Boc-pyrrole-2-carboxylate | 79% ee | 92 | [8] |

B. Oxidative Transformations: Introducing New Functionality

The double bond of this compound is also susceptible to a range of oxidative transformations, allowing for the introduction of hydroxyl, carbonyl, or other functional groups. These transformations are key to the synthesis of more complex and highly functionalized pyrrolidine derivatives.

Workflow: Oxidative Cleavage and Functionalization

Caption: Oxidative functionalization pathways.

Experimental Protocol: Dihydroxylation

-

Reagent: Osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

-

Rationale: This classic reaction provides syn-dihydroxylation of the double bond, leading to the formation of a cis-diol. The resulting diol can be further manipulated to introduce other functional groups.

C. Deprotection and Further Derivatization

The final step in many synthetic sequences involving this compound is the removal of the Cbz protecting group to liberate the free secondary amine. This is most commonly and cleanly achieved by catalytic hydrogenation.

Experimental Protocol: Cbz Deprotection

-

Catalyst: Palladium on carbon (Pd/C).[9]

-

Conditions: Hydrogen gas, typically at atmospheric pressure, in a solvent such as methanol or ethanol.[9]

-

Rationale: The Pd/C catalyst facilitates the hydrogenolysis of the benzylic C-O bond of the Cbz group, releasing the free amine, toluene, and carbon dioxide.[6][9] This method is highly efficient and the byproducts are easily removed.

The resulting pyrrolidine can then be further derivatized at the nitrogen atom, for example, by acylation, alkylation, or sulfonylation, to generate a library of compounds for structure-activity relationship (SAR) studies.

III. Case Study: The Pyrrolidine Core in CXCR4 Antagonists

The strategic importance of the pyrrolidine scaffold, often accessed from precursors like this compound, is exemplified in the development of antagonists for the chemokine receptor CXCR4.[4] This receptor is implicated in a variety of diseases, including HIV infection, cancer metastasis, and inflammatory disorders.[4]

Li et al. (2020) designed and synthesized a series of pyrrolidine-containing derivatives as CXCR4 antagonists.[4] Their work demonstrated that the pyrrolidine ring serves as a crucial pharmacophore for achieving high binding affinity to the receptor. One of their lead compounds, which incorporates a pyrrolidine moiety, exhibited a strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM and effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM.[4]

Logical Relationship: From Intermediate to Bioactive Compound

Caption: Synthetic logic in drug discovery.

IV. Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated combination of a stable protecting group and a reactive functional handle makes it an invaluable tool for the synthesis of complex, biologically active pyrrolidine derivatives. The ability to control the stereochemistry of the pyrrolidine ring through asymmetric transformations of this precursor is particularly significant, as the three-dimensional arrangement of atoms is often critical for potent and selective interaction with biological targets.

As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the importance of versatile and strategically designed building blocks like this compound will only increase. Future innovations in catalysis and synthetic methodology will undoubtedly expand the repertoire of chemical transformations that can be applied to this scaffold, further solidifying its role as a cornerstone of modern drug discovery.

References

-

Cas 68471-57-8, this compound | lookchem . Available at: [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed . Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers . Available at: [Link]

-

Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives - UNT Health . Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central . Available at: [Link]

-

Pyrrolidine Derivatives | Download Scientific Diagram - ResearchGate . Available at: [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH . Available at: [Link]

-

This compound - MySkinRecipes . Available at: [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI . Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis . Available at: [Link]

-

(PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - ResearchGate . Available at: [Link]

-

Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis . Available at: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH . Available at: [Link]

-

Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials - MDPI . Available at: [Link]

-

Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles | Request PDF - ResearchGate . Available at: [Link]

-

Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC - NIH . Available at: [Link]

-

Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II . Available at: [Link]

Sources

- 1. Cas 68471-57-8,this compound | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thalesnano.com [thalesnano.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines from Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a remarkable number of FDA-approved drugs.[1] Its prevalence stems from its ability to impart desirable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise substituent placement. Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a commercially available cyclic enamine, serves as a versatile and strategic starting material for the synthesis of a diverse array of substituted pyrrolidines. Its benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed through several reliable methods.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this key building block.

Core Synthetic Strategies

The double bond in this compound is the focal point for a multitude of synthetic elaborations. The primary approaches to generating substituted pyrrolidines from this precursor involve:

-

Catalytic Hydrogenation: Saturation of the double bond to yield the parent Cbz-protected pyrrolidine, which can be further functionalized or deprotected.

-

Asymmetric Synthesis: Enantioselective transformations to introduce chirality and produce specific stereoisomers, a critical aspect of modern drug design.

-

Direct Functionalization: Reactions that add substituents across the double bond or at adjacent positions.

This guide will delve into the practical applications and detailed protocols for these key methodologies.

Catalytic Hydrogenation: Accessing the Pyrrolidine Core

The most fundamental transformation of this compound is the reduction of its endocyclic double bond to form Benzyl pyrrolidine-1-carboxylate. This saturated pyrrolidine can then be deprotected or further elaborated.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation of the enamine proceeds via the addition of hydrogen across the double bond, mediated by a heterogeneous catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean, with high yields and straightforward workup procedures.[2]

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize Benzyl pyrrolidine-1-carboxylate from this compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Filter agent (e.g., Celite®)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[2]

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂), using either a balloon or a hydrogenation apparatus.[2]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude Benzyl pyrrolidine-1-carboxylate, which can be purified by column chromatography if necessary.

Asymmetric Synthesis: Crafting Chiral Pyrrolidines

The synthesis of enantiomerically pure substituted pyrrolidines is of paramount importance in drug discovery. Several asymmetric strategies can be employed starting from or involving intermediates derived from this compound.

Asymmetric Hydrogenation of Enamides

While direct asymmetric hydrogenation of the starting enamine can be challenging, a related and powerful method is the asymmetric hydrogenation of enamides.[3] This approach often utilizes chiral phosphine ligands in combination with transition metals like rhodium or ruthenium to achieve high enantioselectivity.[4] The mechanism typically involves the coordination of the enamide to the chiral metal complex, followed by the stereoselective transfer of hydrogen.[5]

Asymmetric 'Clip-Cycle' Synthesis

A notable strategy for producing highly substituted chiral pyrrolidines is the "clip-cycle" synthesis.[1][6][7][8] This method involves activating a Cbz-protected bis-homoallylic amine by "clipping" it to a thioacrylate via an alkene metathesis reaction.[7] The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the desired pyrrolidine with high enantioselectivity.[1][6][7][8]

Deprotection of the Cbz Group: Unveiling the Pyrrolidine